JN122

MDM2 inhibitor p53 reactivation antiproliferative activity

Standard MDM2-selective inhibitors fail when MDM4 overexpression drives resistance-common in AML and colorectal cancer. JN122 is a spiroindoline-based small molecule addressing this gap. - **Dual target engagement**: MDM2 Ki = 0.7 nM; MDM4 Ki = 527 nM. Induces ~70% MDM4 degradation at 1 µM. - **Superior potency in resistant models**: MOLM-13 AML IC50 = 6.4 nM (2.7x more potent than RG7388). HCT-116 IC50 = 39.6 nM. - **Proven in vivo efficacy**: 85% tumor growth inhibition in systemic MOLM-13 xenograft model. Supplied as a lyophilized powder. Suitable for p53 pathway activation, apoptosis, and resistance mechanism studies.

Molecular Formula C33H37Cl2N3O4
Molecular Weight 610.6 g/mol
Cat. No. B12364769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJN122
Molecular FormulaC33H37Cl2N3O4
Molecular Weight610.6 g/mol
Structural Identifiers
SMILESCCN1C(C2(CNC3=C2C=CC(=C3)Cl)C(C1C(=O)NC4=C(C=C(C=C4)C(=O)O)OC)C5=CC(=CC=C5)Cl)CC(C)(C)C
InChIInChI=1S/C33H37Cl2N3O4/c1-6-38-27(17-32(2,3)4)33(18-36-25-16-22(35)11-12-23(25)33)28(19-8-7-9-21(34)14-19)29(38)30(39)37-24-13-10-20(31(40)41)15-26(24)42-5/h7-16,27-29,36H,6,17-18H2,1-5H3,(H,37,39)(H,40,41)/t27-,28-,29+,33-/m0/s1
InChIKeyAJQDQXYTMUFRRF-MKYOLNSUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JN122: Spiroindoline-Based MDM2 Inhibitor Overview


JN122, also designated as (−)-60, is a potent spiroindoline-containing small molecule that functions as an inhibitor of the MDM2/p53 protein–protein interaction, with additional moderate inhibitory activity against the MDM4/p53 interaction [1]. The compound belongs to a novel class of MDM2 inhibitors featuring a spiro-indoline core scaffold, a structural motif distinct from the imidazoline-, pyrrolidine-, and piperidinone-based scaffolds that characterize other clinically evaluated MDM2 inhibitors [2]. JN122 inhibits MDM2 with a Ki value of 0.7 nM and MDM4 with a Ki value of 527 nM, demonstrating high affinity for its primary target while retaining measurable activity against the homologous MDM4 protein [3]. The compound exhibits antiproliferative activity across a panel of p53 wild-type cancer cell lines, including HCT-116 (IC50 = 39.6 nM), RKO (IC50 = 43.2 nM), U2-OS (IC50 = 10.8 nM), and MOLM-13 (IC50 = 6.4 nM) [4]. JN122 promotes the transcriptional activation of p53 target genes, induces cell cycle arrest, and triggers apoptosis in p53-dependent contexts [5]. In vivo, JN122 demonstrates favorable pharmacokinetic properties and robust antitumor efficacy in a systemic MOLM-13 xenograft mouse model [6].

Target Engagement MDM2/p53 interaction inhibitor with reported dual MDM2/MDM4 affinity context
Scaffold Spiroindoline core, distinct from imidazoline, pyrrolidine, and piperidinone chemotypes
Cell Models p53 wild-type cancer cell line antiproliferative assay context
In Vivo Research Systemic xenograft model-response studies supported

JN122: Why Generic Substitution Fails


The MDM2 inhibitor class encompasses multiple structurally distinct chemotypes, including imidazolines (e.g., Nutlin-3a), pyrrolidines (e.g., RG7388/Idasanutlin), and piperidinones (e.g., AMG 232). Each scaffold imposes unique conformational constraints on ligand–protein binding, differential off-target profiles, and variable capacities for dual MDM2/MDM4 engagement [1]. JN122 features a spiroindoline scaffold that is absent from all clinically evaluated MDM2 inhibitors, conferring a distinct binding mode and a balanced MDM2/MDM4 inhibition profile that cannot be replicated by generic substitution [2]. The compound's Ki ratio for MDM4 relative to MDM2 is approximately 750-fold, which contrasts sharply with highly MDM2-selective agents such as RG7388 (Ki ratio > 10,000) and with pan-MDM2/MDM4 dual inhibitors like the stapled peptide ALRN-6924 [3]. Substituting JN122 with a standard MDM2-selective inhibitor in experimental systems where MDM4 is overexpressed—a common resistance mechanism in acute myeloid leukemia (AML) and colorectal cancer—may yield false-negative results due to incomplete target engagement [4]. The spiroindoline scaffold also dictates distinct metabolic liabilities and tissue distribution characteristics that directly impact in vivo experimental outcomes [5].

Scaffold Class Mismatch

Spiroindoline core confers binding-mode differences; imidazoline, pyrrolidine, or piperidinone scaffolds may not reproduce the MDM2/MDM4 engagement profile.

MDM4 Pathway Reactivation Gap

Highly MDM2-selective inhibitors (e.g., RG7388, Nutlin-3a) may yield incomplete p53 reactivation in MDM4-overexpressing models, a context relevant to resistance studies.

Metabolic & Distribution Divergence

Scaffold-dependent metabolic liabilities and tissue distribution may shift in vivo exposure and model-response endpoints.

JN122: Comparative Activity Data for Procurement


Superior Antiproliferative Activity vs. RG7388 in p53 WT Cells

In a head-to-head cellular comparison, JN122 demonstrates significantly lower IC50 values than the Roche clinical compound RG7388 (Idasanutlin) across a panel of p53 wild-type human cancer cell lines [1]. The enhanced potency is most pronounced in MOLM-13 acute myeloid leukemia cells, where JN122 is approximately 2.7-fold more potent than RG7388 [2].

Antiproliferative Activity vs. RG7388
Head-to-head
JN122 IC50: 6.4–39.6 nM (4 cell lines)
RG7388 IC50: 17.1–71.5 nM
1.7–2.7× lower IC50
Reported higher antiproliferative response in p53 WT cell models
CCK-8 assay, 4-day incubation; model context
MDM2 inhibitor p53 reactivation antiproliferative activity

Balanced MDM2/MDM4 Dual Inhibition vs. Selective Inhibitors

JN122 exhibits a distinct target engagement profile characterized by high-affinity MDM2 binding (Ki = 0.7 nM) coupled with moderate MDM4 affinity (Ki = 527 nM), yielding an MDM4/MDM2 Ki ratio of approximately 750 [1]. In contrast, the clinical compound RG7388 shows an MDM4/MDM2 Ki ratio exceeding 10,000, reflecting near-exclusive MDM2 selectivity [2]. The first-generation tool compound Nutlin-3a displays negligible MDM4 affinity (Ki > 10 µM) [3].

MDM4/MDM2 Ki Ratio
Cross-study comparable
750
MDM4/MDM2 Ki ratio
JN122: MDM2 Ki 0.7 nM, MDM4 Ki 527 nM
RG7388 ratio >10,000; Nutlin-3a MDM4 Ki >10 µM (functionally MDM2-selective)
Supports target engagement in MDM4-expressing models
Fluorescence polarization binding assay context
MDM4 dual inhibition Ki value target selectivity

MDM4 Protein Degradation: Additional Mechanism of Action

In addition to competitive inhibition of the MDM4/p53 interaction, JN122 induces dose-dependent degradation of the MDM4 protein in RKO colorectal cancer cells [1]. This dual mechanism—inhibition plus degradation—amplifies p53 pathway activation beyond what is achievable with pure competitive antagonists. The reference compound RG7388, while also capable of inducing some MDM4 degradation, exhibits a lesser magnitude of effect in the same experimental system [2].

MDM4 Degradation
Head-to-head
JN122 (1 µM, 24 h) ~70% MDM4 reduction
RG7388 (1 µM, 24 h) ~40% MDM4 reduction
~1.75× greater reduction
Reported enhanced MDM4 degradation in RKO cells
Western blot, RKO colorectal cancer cells; model context
MDM4 degradation p53 stabilization mechanism of action

Superior In Vivo Antitumor Efficacy vs. RG7388 in MOLM-13 Model

In a systemic MOLM-13 acute myeloid leukemia xenograft model, JN122 administered orally at 50 mg/kg QD produced significantly greater tumor growth inhibition than RG7388 at an equivalent dose and schedule [1]. The enhanced in vivo efficacy correlates with JN122's superior cellular potency and its capacity for MDM4 degradation, as MOLM-13 cells express detectable levels of MDM4 [2].

In Vivo Tumor Inhibition
Head-to-head
JN122 (50 mg/kg, oral QD) TGI 85%, survival ext. 22 d
RG7388 (50 mg/kg, oral QD) TGI 62%, survival ext. 12 d
23 pp higher TGI, 10 d longer survival
Reported improved model-response endpoints in MOLM-13 xenograft
NOD/SCID systemic model, 21-day treatment context
in vivo efficacy xenograft model antitumor activity

JN122: Recommended Application Scenarios


AML Models Requiring Maximal Cellular Potency

Based on the direct head-to-head cellular comparison showing JN122's 2.7-fold greater potency than RG7388 in MOLM-13 AML cells (IC50: 6.4 nM vs. 17.1 nM) [1] and the in vivo efficacy data demonstrating 85% tumor growth inhibition in a systemic MOLM-13 xenograft model [2], JN122 is the preferred MDM2 inhibitor for preclinical AML studies where maximal anti-leukemic activity is required.

MDM4-Mediated Resistance in p53 Reactivation Studies

JN122's balanced MDM2/MDM4 dual inhibition profile (Ki MDM2 = 0.7 nM; Ki MDM4 = 527 nM) [3] and its capacity to induce MDM4 degradation (~70% reduction at 1 µM) [4] distinguish it from MDM2-selective tools such as RG7388 and Nutlin-3a. This profile makes JN122 the appropriate selection for investigations into MDM4 overexpression as a resistance mechanism, a context where MDM2-selective inhibitors yield false-negative results.

p53 Wild-Type Colorectal Cancer Models

In HCT-116 colorectal cancer cells, JN122 demonstrates a 1.7-fold potency advantage over RG7388 (IC50: 39.6 nM vs. 68.2 nM) [5]. Furthermore, in RKO colorectal cancer cells that overexpress MDM4, JN122's MDM4 degradation activity provides an additional mechanistic benefit not observed with MDM2-selective comparators [6]. JN122 is recommended for colorectal cancer studies seeking to maximize p53 pathway activation.

SAR Studies on Spiroindoline Scaffolds

JN122 features a spiroindoline core that is structurally distinct from the imidazoline (Nutlin-3a), pyrrolidine (RG7388), and piperidinone (AMG 232) scaffolds [7]. For medicinal chemistry programs exploring non-traditional MDM2 pharmacophores or seeking to overcome patent landscape constraints associated with established scaffolds, JN122 serves as a critical reference compound for benchmarking novel spirocyclic MDM2 inhibitors.

Application
Selection Property
Validation Focus
AML cell-model studies
Cell-model antiproliferative response context
Endpoint comparison vs. reference MDM2 inhibitor
MDM4-overexpression resistance research
MDM4 target engagement & degradation context
p53 reactivation endpoint in MDM4-high models
Colorectal cancer cell-model studies
p53 wild-type cell-line response context
Pathway activation and degradation endpoint review
Spiroindoline scaffold SAR
Spiroindoline core pharmacophore identity
Benchmarking against established MDM2 inhibitor chemotypes

Technical Documentation Hub

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42 linked technical documents
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